Product packaging for 2-(Chloromethyl)morpholin-3-one(Cat. No.:CAS No. 2219419-23-3)

2-(Chloromethyl)morpholin-3-one

Cat. No.: B2536390
CAS No.: 2219419-23-3
M. Wt: 149.57
InChI Key: YKNSZKRYPLTWCD-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the study of chemistry and biology. The morpholine (B109124) scaffold, a six-membered ring containing both oxygen and nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net The introduction of a chloromethyl group at the 2-position of the morpholin-3-one (B89469) core adds a crucial element of reactivity. This functionalization allows for a variety of chemical transformations, making 2-(chloromethyl)morpholin-3-one a key player in the synthesis of diverse heterocyclic systems. researchgate.netnih.gov The presence of both an amide and a chloroalkane functionality within the same molecule provides multiple reaction sites for chemists to exploit.

Significance as a Synthetic Intermediate and Building Block

The primary value of this compound lies in its role as a versatile synthetic intermediate and building block. cymitquimica.com The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. nih.gov This reactivity is central to its use in constructing more elaborate molecular architectures. For instance, it can serve as a precursor for the synthesis of various substituted morpholines and other heterocyclic compounds. organic-chemistry.org The development of synthetic methods utilizing such building blocks is crucial for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening in drug discovery and materials science. chemrxiv.orgnih.gov

Overview of Research Trajectories Related to the Compound

Current research involving this compound and related structures is multifaceted. One significant area of investigation is its use in the synthesis of novel bioactive molecules. nih.gov The morpholine moiety is known to impart favorable pharmacokinetic properties to drug candidates, and the ability to functionalize it via the chloromethyl group allows for the fine-tuning of biological activity. researchgate.net For example, the synthesis of novel morpholine-containing systems is an active area of research for the development of new therapeutic agents. jraic.com

Another research trajectory focuses on the development of new synthetic methodologies that utilize this compound as a key starting material. organic-chemistry.org This includes exploring its reactivity with different nucleophiles and developing catalytic systems to achieve specific transformations with high efficiency and stereoselectivity. The synthesis of complex heterocyclic phosphonates and bisphosphonates from morpholin-3-one derivatives highlights the ongoing efforts to expand the synthetic utility of this class of compounds. nih.gov Furthermore, the synthesis of related compounds, such as 4-(4-aminophenyl)-3-morpholone, an intermediate for the anticoagulant rivaroxaban, underscores the industrial relevance of morpholone derivatives. google.com

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC5H8ClNO2 uni.lu
Molecular Weight149.57 g/mol uni.lu
InChIKeyYKNSZKRYPLTWCD-UHFFFAOYSA-N uni.lu
Canonical SMILESC1COC(C(=O)N1)CCl uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNO2 B2536390 2-(Chloromethyl)morpholin-3-one CAS No. 2219419-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNSZKRYPLTWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(=O)N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219419-23-3
Record name 2-(chloromethyl)morpholin-3-one
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Synthetic Methodologies for 2 Chloromethyl Morpholin 3 One and Analogous Morpholinone Scaffolds

Strategies for the Formation of the Morpholin-3-one (B89469) Core

The construction of the fundamental morpholin-3-one ring system can be achieved through several strategic approaches, primarily involving either intramolecular or intermolecular bond formation.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for synthesizing the morpholin-3-one core. This strategy typically involves the ring closure of a linear precursor that already contains the requisite nitrogen, oxygen, and carbonyl functionalities. A prevalent method involves the cyclization of α-(2-haloethoxy)acetamides under basic conditions.

A key precursor for this approach is 2-(2-chloroethoxy)acetamide. In the presence of a suitable base, the amide nitrogen can displace the terminal chloride to form the six-membered morpholin-3-one ring. Another versatile precursor is N-(2-hydroxyethyl)-2-chloroacetamide. Treatment of this compound with a base facilitates an intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group displaces the α-chloro substituent on the acetamide (B32628) moiety to yield the morpholin-3-one ring. A specific example is the cyclization of N-(2-hydroxyethyl)-2-chloroacetamide, which upon treatment with a base like sodium ethoxide, yields morpholin-3-one.

A related intramolecular approach involves the cyclization of epoxyamides. For instance, a chemodivergent synthesis can produce 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-ones from a common epoxyamide precursor researchgate.net.

Intermolecular Cyclization Strategies

Intermolecular strategies involve the reaction of two different molecules to form the morpholin-3-one ring. A classical and widely used approach is the reaction of an ethanolamine (B43304) derivative with a haloacetyl halide. For example, the reaction of ethanolamine with chloroacetyl chloride results in the formation of N-(2-hydroxyethyl)-2-chloroacetamide, which can then undergo intramolecular cyclization as described above.

A more direct intermolecular approach involves the reaction of ethanolamine with an α-haloacetate, such as ethyl chloroacetate (B1199739), in the presence of a base. A method has been described using monoethanolamine and ethyl chloroacetate in isopropanol (B130326) as a solvent, with sodium alcoholate as the base, to produce morpholin-3-one at a temperature of 50-80 °C nih.gov.

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. Such protocols are highly valued for their atom economy and reduced waste.

For instance, a one-pot procedure for the synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987) involves the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by an in-situ cyclization of the resulting amide google.com. While this example leads to an N-substituted morpholinone, the principle can be adapted for the synthesis of the parent ring system. Another one-pot process involves the reaction of 4-(4-morpholin-3-onyl)aniline with other reagents to form more complex molecules, demonstrating the utility of the morpholinone scaffold in multi-step syntheses researchgate.net.

Introduction of the Chloromethyl Moiety

The introduction of a chloromethyl group at the 2-position of the morpholin-3-one ring is a critical step for creating the target compound, 2-(chloromethyl)morpholin-3-one. This can be achieved through direct introduction or, more commonly, through functional group manipulation after the ring has been formed.

Direct Chloromethylation Techniques

Direct chloromethylation of the pre-formed morpholin-3-one ring is theoretically possible but challenging. The reaction would likely involve an electrophilic chloromethylating agent. However, controlling the regioselectivity to favor substitution at the C-2 position over the nitrogen atom can be difficult. There is limited specific literature describing the direct chloromethylation of unsubstituted morpholin-3-one.

Post-Cyclization Functionalization Methods

A more practical and controllable approach to introducing the chloromethyl group is through the functionalization of a pre-existing morpholin-3-one derivative. A common and effective strategy is the conversion of a 2-(hydroxymethyl)morpholin-3-one (B2554540) intermediate.

This two-step process begins with the synthesis of 2-(hydroxymethyl)morpholin-3-one. A synthetic route to a similar compound, 6-(hydroxymethyl)-2-methylmorpholin-3-one, has been reported, involving the cyclization of an appropriate precursor derived from aminopropanediol and chloropropionyl chloride nih.gov. A similar strategy can be envisioned for the synthesis of 2-(hydroxymethyl)morpholin-3-one.

Once the 2-(hydroxymethyl)morpholin-3-one is obtained, the hydroxyl group can be converted to a chloride. A standard method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, the treatment of a hydroxymethyl-substituted heterocycle with thionyl chloride in a suitable solvent like acetonitrile (B52724) can effectively yield the corresponding chloromethyl derivative.

An alternative to direct chlorination involves the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a chloride source. For example, reacting the 2-(hydroxymethyl) derivative with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) would form the mesylate, which can then be readily displaced by a chloride ion.

Asymmetric Synthetic Approaches for Chiral Analogs

The development of asymmetric synthetic routes to chiral morpholinone analogs is crucial for accessing enantiomerically pure compounds for pharmaceutical applications. While specific methods for this compound are not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of substituted morpholinones can be inferred and applied.

A significant advance in this area is the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been reported. acs.org This method involves the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, proceeding through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org This approach provides a pathway to C3-substituted morpholinones with high enantioselectivity.

Another strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. acs.org This method utilizes commercially available aldehydes and a quinine-derived urea (B33335) catalyst to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in good yields and high enantiomeric excess. acs.org Such a strategy could potentially be adapted for the synthesis of chiral analogs of this compound by selecting appropriate starting materials.

The following table summarizes key aspects of these asymmetric synthetic approaches:

Method Catalyst Key Reaction Steps Products Enantioselectivity
Chiral Phosphoric Acid Catalysis acs.orgChiral Phosphoric AcidDomino [4 + 2] heteroannulation, 1,2-aryl/alkyl shiftC3-substituted morpholinonesHigh
One-pot DROC Sequence acs.orgQuinine-derived ureaKnoevenagel reaction, Asymmetric epoxidation, Domino ring-opening cyclization3-Aryl/alkyl morpholin-2-onesUp to 99% ee

These examples highlight the power of asymmetric catalysis in the construction of chiral morpholinone cores, providing a foundation for the development of stereoselective syntheses of this compound analogs.

Scalability and Industrial Feasibility of Synthetic Routes

The industrial production of morpholin-3-one derivatives, particularly as key intermediates for pharmaceuticals like rivaroxaban, demands synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally friendly. google.comgoogle.com Several patents and process research articles describe methodologies aimed at achieving these goals.

A significant improvement in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) is the use of catalytic hydrogenation in an aqueous medium. google.com This method is advantageous as it avoids the use of flammable organic solvents, thus enhancing the safety of the industrial process. The reaction of 4-(4-nitrophenyl)-morpholin-3-one in the presence of a palladium on activated carbon catalyst in water leads to the desired product in good yield. google.com

The following table outlines key features of various industrially focused synthetic routes for morpholin-3-one derivatives:

Target Compound Key Process Features Advantages Scale
4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one google.comAvoids hazardous and expensive reagents.Cost-effective, reproducible, robust, higher yields and purities.Industrial
4-(4-aminophenyl)morpholin-3-one google.com"One-pot" cyclization and catalytic hydrogenation.Economic, high overall yield (68%).Industrial
4-(4-aminophenyl)morpholin-3-one google.comCatalytic hydrogenation in water.Enhanced safety, environmentally friendly.Industrial
4-(4-nitrophenyl)morpholin-3-one acs.orgOxidation with sodium chlorite.Facile, economically efficient, no column purification.Not specified

These developments underscore the continuous effort to optimize the synthesis of morpholin-3-one derivatives for large-scale manufacturing, focusing on economic and environmental sustainability.

Catalytic Methods in Morpholin-3-one Synthesis

Catalysis plays a pivotal role in the synthesis of morpholin-3-one and its analogs, enabling efficient and selective transformations. Both metal-based and organocatalytic methods have been successfully employed.

As mentioned previously, chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective synthesis of C3-substituted morpholinones. acs.org These catalysts activate the substrates through hydrogen bonding, facilitating a cascade reaction that leads to the desired chiral products. acs.org

In the context of industrial synthesis, catalytic hydrogenation is a widely used method. For the preparation of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for rivaroxaban, the reduction of the corresponding nitro compound is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.comgoogle.comjustia.com This method is highly efficient and is a cornerstone of many industrial processes.

Furthermore, the synthesis of the morpholin-3-one ring itself can be achieved through catalytic means. For instance, the reaction of monoethanolamine with ethyl chloroacetate can be carried out in the presence of a sodium alkoxide catalyst to yield 3-morpholinone. google.com Another approach involves the use of a phenylboronic acid catalyst for the amidation reaction between 2-(2-chloroethoxy)acetic acid and 4-nitro-aniline, which is a key step in a multi-step synthesis of 4-(4-aminophenyl)morpholin-3-one. google.com Copper(I) iodide has also been used as a catalyst in the cycloaddition of morpholino nucleosides, showcasing the versatility of catalytic methods in modifying the morpholine (B109124) scaffold. nih.gov

The following table provides a summary of various catalytic methods used in the synthesis of morpholin-3-one and its derivatives:

Catalyst Reaction Type Substrates Product
Chiral Phosphoric Acid acs.orgEnantioselective heteroannulation/rearrangementAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsC3-substituted morpholinones
Palladium on Carbon (Pd/C) google.comgoogle.comjustia.comCatalytic Hydrogenation4-(4-nitrophenyl)morpholin-3-one4-(4-aminophenyl)morpholin-3-one
Sodium Alkoxide google.comCyclizationMonoethanolamine and ethyl chloroacetate3-Morpholinone
Phenylboronic Acid google.comAmidation2-(2-chloroethoxy)acetic acid and 4-nitro-aniline2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Copper(I) Iodide nih.govCycloadditionAlkyne morpholine nucleoside and azideTriazole-linked morpholino dimer

The diverse range of catalytic methods available for the synthesis of morpholin-3-ones highlights the maturity of this field and provides a robust toolbox for chemists to access a wide array of functionalized derivatives.

Chemical Reactivity and Transformative Potential of 2 Chloromethyl Morpholin 3 One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom of the chloromethyl group is a good leaving group, rendering the adjacent carbon atom susceptible to attack by a variety of nucleophiles. This classic SN2 reaction pathway is a cornerstone of the synthetic utility of 2-(chloromethyl)morpholin-3-one, enabling the introduction of a wide array of functional groups.

Reactions with Amine Nucleophiles

Primary and secondary amines readily react with this compound to afford the corresponding aminomethyl-substituted morpholin-3-ones. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion. mdpi.com This reaction is a versatile method for constructing more complex molecules, as demonstrated by the synthesis of various biologically relevant scaffolds. For instance, the reaction of 2-(chloromethyl)-1H-benzimidazole with morpholine (B109124), a similar electrophile-nucleophile pairing, proceeds efficiently in the presence of potassium carbonate in acetonitrile (B52724). mdpi.com

Interactive Table: Reactions of this compound with Amine Nucleophiles

Amine Nucleophile Product
Morpholine 2-(Morpholinomethyl)morpholin-3-one
Aniline 2-((Phenylamino)methyl)morpholin-3-one
Benzylamine 2-((Benzylamino)methyl)morpholin-3-one

Reactions with Oxygen-Containing Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chloride from the chloromethyl group to form ether linkages. These reactions are typically performed under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol (B47542). For example, sodium phenoxide, readily prepared from phenol and a base like sodium hydroxide, is a common reagent for such transformations, leading to the formation of aryl ethers. wikipedia.orgvedantu.com

Interactive Table: Reactions of this compound with Oxygen-Containing Nucleophiles

Oxygen Nucleophile Product
Sodium methoxide 2-(Methoxymethyl)morpholin-3-one
Sodium phenoxide 2-(Phenoxymethyl)morpholin-3-one

Reactions with Sulfur and Carbon-Based Nucleophiles

The reactivity of the chloromethyl group extends to sulfur and carbon nucleophiles, further expanding the synthetic possibilities. Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers. These reactions are analogous to those with amines and alcohols.

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds like diethyl malonate, can also be employed to form new carbon-carbon bonds. These reactions typically require a strong base to generate the enolate, which then attacks the electrophilic carbon of the chloromethyl group.

Interactive Table: Reactions of this compound with Sulfur and Carbon-Based Nucleophiles

Nucleophile Product
Sodium thiophenoxide 2-((Phenylthio)methyl)morpholin-3-one
Diethyl malonate (with base) Diethyl 2-((3-oxomorpholin-2-yl)methyl)malonate

Reactions Involving the Morpholin-3-one (B89469) Ring System

The morpholin-3-one ring itself possesses reactive sites that can be targeted for further functionalization, namely the amide bond and the nitrogen atom.

Hydrolytic Stability and Ring Opening Pathways

The amide bond within the morpholin-3-one ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring opening. This process can be a consideration in the design of synthetic routes and in the biological applications of molecules containing this scaffold. The stability of the ring is pH-dependent. For instance, related heterocyclic structures like dihydrouridine exhibit pH-dependent ring opening, highlighting the general susceptibility of such rings to hydrolytic cleavage. nih.gov Under harsh hydrolytic conditions, the amide bond can be cleaved to yield the corresponding amino acid derivative.

Amide Functionalization and Derivatization

The nitrogen atom of the amide can be functionalized through N-alkylation or N-acylation reactions. N-alkylation can be achieved using alkyl halides in the presence of a base. This allows for the introduction of various alkyl or aryl groups at the 4-position of the morpholinone ring. nih.gov Similarly, N-acylation can be accomplished using acylating agents like acid chlorides or anhydrides to introduce an acyl group, further modifying the properties of the molecule. These derivatization reactions are crucial for tuning the biological activity and physicochemical properties of morpholin-3-one-based compounds. mdpi.com

Oxidation and Reduction Reactions

Oxidation and reduction are fundamental transformations in organic chemistry involving the transfer of electrons. nih.gov For a compound like this compound, these reactions would target specific functional groups.

Oxidation: The morpholine ring, particularly the secondary amine (if N-unsubstituted) and the ether linkage, could be susceptible to oxidation. However, the lactam functionality is generally robust under typical oxidizing conditions. The primary chloride is not typically oxidized directly.

Reduction: The most reactive site for reduction is the amide (lactam) carbonyl group. This group could potentially be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another common reduction method. For instance, the reduction of a nitro group on a phenyl-morpholinone ring is a key step in the synthesis of pharmaceutical intermediates like 4-(4-aminophenyl)-3-morpholinone, typically using hydrogen gas with a palladium catalyst. google.com

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium, nickel, or copper catalysts. researchgate.netnih.govjraic.com For a substrate like this compound, the C(sp³)–Cl bond is the reactive site for such transformations.

These reactions typically involve the oxidative addition of the alkyl halide to a low-valent metal catalyst (e.g., Pd(0)), followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. researchgate.net While aryl chlorides have been studied extensively, the use of alkyl chlorides like this compound can be challenging. nih.gov

Common coupling reactions applicable to alkyl halides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester). researchgate.net

Stille Coupling: Reaction with an organotin reagent.

Negishi Coupling: Reaction with an organozinc reagent.

Sonogashira Coupling: Reaction with a terminal alkyne, typically co-catalyzed by copper. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Although no specific examples exist for this compound, research on analogous structures like 2-(chloromethyl)-2,1-borazaronaphthalene demonstrates that pseudobenzylic chlorides can serve as electrophiles in palladium-catalyzed Suzuki and Sonogashira couplings to form new C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. nih.gov

Table 1: Illustrative General Data for Metal-Catalyzed Coupling Reactions This table is a generalized representation and does not reflect actual experimental results for this compound.

Coupling ReactionTypical CatalystCoupling PartnerResulting Bond
SuzukiPd(PPh₃)₄R-B(OH)₂C-C
NegishiPd(dba)₂ / ligandR-ZnXC-C
SonogashiraPdCl₂(PPh₃)₂ / CuIR-C≡CHC-C (alkyne)
Buchwald-HartwigPd₂(dba)₃ / ligandR₂NHC-N

Dehydrochlorination Reactions

Dehydrochlorination is an elimination reaction where a hydrogen and a chlorine atom are removed from adjacent carbons, typically forming an alkene. masterorganicchemistry.com This reaction is usually promoted by a base. In this compound, the chlorine is on the methyl group and the adjacent carbon is the C2 of the morpholine ring.

The mechanism is typically a concerted E2 (bimolecular elimination) process, which requires an anti-periplanar arrangement of the proton to be removed and the leaving group (chloride). libretexts.org The choice of base is crucial. Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), or lithium diisopropylamide (LDA) are often used to favor elimination over substitution. masterorganicchemistry.com The expected product from the dehydrochlorination of this compound would be 2-methylidenemorpholin-3-one, an α,β-unsaturated amide (an enamide).

Table 2: Common Bases Used in Dehydrochlorination Reactions This table is a generalized representation and does not reflect actual experimental results for this compound.

BaseFormulaCharacteristics
Potassium tert-butoxidet-BuOKStrong, sterically hindered
Sodium HydrideNaHStrong, non-nucleophilic
Lithium diisopropylamideLDAStrong, very hindered, non-nucleophilic
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUStrong, non-nucleophilic

Derivatives and Structural Analogs of 2 Chloromethyl Morpholin 3 One in Research

Synthesis of Substituted 2-(Chloromethyl)morpholin-3-one Derivatives

Direct substitution on the this compound molecule itself is not extensively documented in readily available literature. Instead, research often focuses on synthesizing substituted morpholin-3-one (B89469) rings from acyclic precursors. This approach allows for greater diversity in the final products.

A relevant example is the synthesis of 4-(2-hydroxyethyl)morpholin-3-one (B1283481). This process begins with the reaction of diethanolamine (B148213) with potassium tert-butoxide in toluene. chemicalbook.com The subsequent addition of methyl chloroacetate (B1199739) to the reaction mixture yields the desired 4-(2-hydroxyethyl)morpholin-3-one as a colorless oil after distillation. chemicalbook.com This method highlights a common strategy for introducing substituents at the nitrogen atom (N-4) of the morpholin-3-one ring.

The reactive chloromethyl group at the C-2 position is primarily utilized for linking the morpholin-3-one core to other molecular scaffolds through nucleophilic substitution reactions. This is a recurring theme in the construction of complex heterocyclic systems. For instance, the synthesis of various morpholino alkyl derivatives has been undertaken to explore their effects on the central nervous system. nih.gov

Incorporation of the this compound Unit into Complex Heterocyclic Systems

The this compound moiety serves as a key component in the assembly of intricate heterocyclic frameworks. Its ability to connect with other ring systems has led to the development of novel fused and hybrid molecules with potential applications in medicinal chemistry.

The fusion of a morpholin-3-one ring with a quinazoline (B50416) core has resulted in the creation of novel derivatives investigated for their potential as enzyme inhibitors. A series of morpholin-3-one-fused quinazoline derivatives were designed and synthesized to evaluate their activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. google.com These compounds are of interest for their potential anti-cancer properties. google.com The general synthesis of quinazolinones can be achieved through various methods, including the condensation of o-aminobenzamides with appropriate reagents. organic-chemistry.orgscispace.com In a specific example of fused systems, the synthesis of 2,3-fused quinazolinones has garnered attention as the additional rings enhance rigidity and planarity, which can be beneficial for biological activity. organic-chemistry.org

A significant application of the morpholin-3-one scaffold is found in the synthesis of hybrid molecules containing an oxazolidinone ring. A key example is the synthesis of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, an important intermediate in the preparation of the anticoagulant drug Rivaroxaban. google.com

The synthesis involves several steps, starting with the reaction of 4-(4-morpholin-3-onyl)aniline. google.com A crucial step is the formation of the oxazolidinone ring. For instance, 4-[4-(3-chloro-2-hydroxy-propylamino)-phenyl]-morpholin-3-one can be reacted with carbonyl diimidazole or triphosgene (B27547) to yield the corresponding 4-[4-(5-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one. google.com The chloromethyl group on the oxazolidinone ring is then typically converted to an aminomethyl group to produce the final key intermediate. google.com

The synthesis of oxazolidinones in general can be achieved through various routes, including the cyclization of amino alcohols with phosgene (B1210022) equivalents or via palladium-catalyzed intramolecular aminohydroxylation. organic-chemistry.org Research has also focused on the stereoselective synthesis of oxazolidinone-fused piperidines as potential muscarinic M1 receptor agonists. rsc.org

The this compound unit can be conjugated with oxadiazole rings to create novel chemical entities. While direct synthesis from this compound is not explicitly detailed, analogous reactions provide a clear pathway. A series of oxadiazole derivatives possessing a morpholine (B109124) moiety were synthesized through the nucleophilic substitution reaction of google.comuni.lunih.gov-oxadiazole-2-thiol derivatives with 4-(2-chloroethyl)morpholine. rsc.org This reaction is analogous to how the chloromethyl group of this compound would react with a nucleophilic oxadiazole.

These oxadiazole-morpholine conjugates were evaluated for their antitumor potential. rsc.org The synthesis of 1,3,4-oxadiazoles can be accomplished through various methods, such as the oxidative cyclization of acylhydrazones. kpi.ua

The integration of the morpholin-3-one scaffold with benzoxazine (B1645224) rings is an area of interest for creating novel polymers and biologically active molecules. Benzoxazines are typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. rsc.org The properties of the resulting polybenzoxazines can be tailored by the choice of the initial reactants. scispace.commdpi.com

While direct synthesis of a benzoxazine fused to a morpholin-3-one is not commonly reported, the synthesis of benzoxazines containing a morpholine unit is known. researchgate.net For example, a solventless synthesis method can be used to prepare these compounds. mdpi.com The development of fused-ring benzoxazine monomers is also an active area of research. jocpr.com

The morpholin-3-one moiety can be incorporated into triazine-based compounds, which are known for a wide range of biological activities. The most common precursor for s-triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The chlorine atoms on the triazine ring can be substituted in a stepwise manner by nucleophiles. nih.gov

A plausible synthesis of a triazine-based compound incorporating a morpholin-3-one would involve the reaction of a morpholin-3-one derivative, acting as a nucleophile, with cyanuric chloride. The reaction conditions, particularly the temperature, can be controlled to achieve mono-, di-, or tri-substituted triazines. jocpr.com For example, the first substitution can be carried out at 0-5°C, the second at room temperature, and the third at elevated temperatures. nih.gov Various morpholine- and piperidine-containing s-triazine derivatives have been synthesized and evaluated for their antiproliferative activities.

Thienopyrimidine Structures

Thienopyrimidines, which are bioisosteres of purine (B94841) bases like adenine (B156593) and guanine, represent a significant area of interest in drug discovery. nih.gov The synthesis of thienopyrimidine derivatives often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) core. One common precursor for this is a 2-aminothiophene derivative.

While direct reaction of this compound in the synthesis of thienopyrimidines is not extensively documented in publicly available literature, the synthesis of related structures suggests a plausible pathway. For instance, the synthesis of 2-chloromethyl-thieno[3,2-d]pyrimidinone has been reported, highlighting the utility of a chloromethyl group at the 2-position of the thienopyrimidine scaffold. nih.govresearchgate.net This intermediate is valuable for further functionalization.

A feasible synthetic route could involve the reaction of a suitable 2-aminothiophene-3-carboxamide (B79593) with chloroacetaldehyde (B151913) to form a dihydropyrimidinone, which can then be oxidized to the thienopyrimidinone. Alternatively, a 2-aminothiophene can be reacted with a reagent that introduces the chloromethyl-substituted portion of the pyrimidine ring.

Research has also described the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, demonstrating the successful coupling of a morpholine moiety to a thienopyrimidine core. nih.gov This further supports the potential for creating hybrid structures that incorporate elements of both this compound and thienopyrimidines. The general synthetic strategies for thienopyrimidines often start from 2-aminothiophene precursors, which are then cyclized with various reagents to form the pyrimidine ring. researchgate.netnih.gov

Table 1: Examples of Thienopyrimidine Synthesis Starting Materials

Starting MaterialReagent(s)Product Type
2-Aminothiophene-3-carbonitrileFormic acid, FormamideThieno[2,3-d]pyrimidin-4(3H)-one
2-Aminothiophene-3-carboxylatePhenyl isothiocyanate, KOH3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one
2-Aminothiophene-3-carboxamideChloroacetyl chlorideChloroacetylamino-thienopyrimidine

Thienotriazolodiazepine Derivatives

Thienotriazolodiazepines are complex heterocyclic systems that have been investigated for their pharmacological properties. A patent describes a method for synthesizing thienotriazolodiazepine derivatives, which are noted for their potential as platelet-activating factor antagonists. google.com The synthesis outlined in this patent, however, does not start from a morpholine-containing precursor.

The patented synthesis of a thienotriazolodiazepine, specifically tetrahydro-4,7,8,10-methyl-1-(chloro-2-phenyl)-6-(methoxy-4-phenylcarbamoyl)-9-pyrido[4,3':4,5]thieno[3,2-f]triazolo-1,2,4[4,3-α]diazepine-1,4], begins with (2-chlorobenzoyl)acetonitrile and proceeds through a multi-step sequence involving the formation of a 2-amino-3-(2-chlorobenzoyl)-thieno[2,3-b]pyridine derivative. google.com This intermediate then undergoes a series of reactions, including bromination, amination, and cyclization, to form the diazepine (B8756704) and subsequently the triazole ring. google.com

The potential to synthesize thienotriazolodiazepines from this compound would likely require a novel synthetic strategy. Such a strategy might involve the initial formation of a thienodiazepine ring system, which could then be fused with a triazole ring. The morpholinone moiety could potentially be introduced as a substituent on the thieno[3,2-f] google.comresearchgate.netnih.govtriazolo[4,3-a] google.comnih.govdiazepine core.

Table 2: Key Intermediates in a Patented Thienotriazolodiazepine Synthesis google.com

IntermediateSynthetic Step
2-Amino-3-(2-chlorobenzoyl)-6-ethoxycarbonyl-4,5,6,7-tetrahydropyrido[3,4-b]thiopheneFormation from (2-chlorobenzoyl)acetonitrile
2-Bromoacetamido-3-(2-chlorobenzoyl)-6-ethoxycarbonyl-4,5,6,7-tetrahydropyrido[3,4-b]thiopheneReaction with bromoacetyl bromide
5-(2-chlorophenyl)-8-ethoxycarbonyl-6,7,8,9-tetrahydro-3H-pyrido[4',3':4,5]thieno[3,2-f]-1,4-diazepine-2-oneCyclization to form the diazepine ring

Stereoisomeric and Enantiomeric Variants

The presence of a chiral center at the C2 position of the morpholin-3-one ring in this compound means that this compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are important for understanding their differential biological activities and for the development of stereochemically pure therapeutic agents.

An improved, second-generation approach involves the preparation of a chiral 2-chloro alcohol, which is then converted to a bis-electrophile that can undergo chemoselective displacement and cyclization to yield the desired C2-functionalized morpholine with high enantiomeric excess. nih.gov

The enantioselective synthesis of related morpholine derivatives has been achieved using methods such as Sharpless asymmetric epoxidation to establish the key stereocenters. nih.gov For example, the (R,R)- and (S,S)-enantiomers of 2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine were synthesized starting from 3-chlorocinnamic acid. nih.gov

The separation of enantiomers can often be achieved using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.govmdpi.comsigmaaldrich.comdcu.ie This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Table 3: General Approaches for Obtaining Chiral Morpholine Derivatives

MethodDescriptionKey Features
Organocatalytic Asymmetric SynthesisEnantioselective functionalization of an acyclic precursor followed by cyclization. nih.govCan provide high enantiomeric excess, but may be prone to epimerization.
Chiral Pool SynthesisUtilization of readily available chiral starting materials. nih.govThe stereochemistry of the final product is derived from the starting material.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers. nih.govnih.govOften employs chiral HPLC or crystallization with a chiral resolving agent.

Deuterated Analogs for Mechanistic Investigations

The use of isotopically labeled compounds, particularly deuterated analogs, is a powerful tool for elucidating reaction mechanisms. chem-station.comresearchgate.netnih.govprinceton.edu The replacement of a hydrogen atom with a deuterium (B1214612) atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in mass between the two isotopes. chem-station.com This effect can provide valuable information about bond-breaking and bond-forming steps in a reaction pathway.

While specific studies detailing the deuteration of this compound for mechanistic investigations are not prevalent in the literature, the general principles of deuterium labeling are well-established and applicable. chem-station.comnih.govprinceton.edu For example, in a reaction involving the cleavage of the C-Cl bond, deuteration of the chloromethyl group (e.g., -CD2Cl) would not be expected to produce a significant primary KIE unless a C-D bond is broken in the rate-determining step. However, secondary KIEs could be observed.

Deuterated morpholine derivatives have been synthesized for use in pharmaceutical compounds. A patent describes the synthesis of deuterated linezolid, which contains a 2,2,6,6-d4-morpholinyl moiety. This highlights the feasibility of introducing deuterium into the morpholine ring system.

The synthesis of deuterated analogs of this compound could be envisioned using deuterated starting materials. For instance, the use of deuterated epichlorohydrin (B41342) in a reaction sequence could introduce deuterium into the chloromethyl group. The resulting deuterated compound could then be used in mechanistic studies of its reactions, such as nucleophilic substitutions at the chloromethyl carbon or reactions involving the morpholinone ring.

Table 4: Potential Applications of Deuterated this compound in Mechanistic Studies

Mechanistic QuestionPotential Deuteration SiteExpected Outcome
Role of C-H bond cleavage in a side reactionMethylene (B1212753) group of the chloromethyl moiety (-CD2Cl)Observation of a primary KIE if this bond is broken in the rate-determining step.
Involvement of the morpholine ring protons in a reactionProtons on the morpholine ringChanges in reaction rate or product distribution upon deuteration.
Tracing the fate of the molecule in a complex reaction mixtureAny position on the moleculeUse as an internal standard or tracer in mass spectrometry-based analyses.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of "2-(Chloromethyl)morpholin-3-one." By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete connectivity map of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For morpholine (B109124) derivatives, the spectra can reveal the chair conformation of the morpholine ring. nih.gov The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, the protons on the carbon adjacent to the chlorine atom (chloromethyl group) would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the halogen. Similarly, protons adjacent to the nitrogen and oxygen atoms within the morpholine ring will have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are generalized predicted values. Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~165-175
CH-O ~4.0-4.5 ~65-75
CH-N ~3.5-4.0 ~45-55
CH₂-Cl ~3.6-3.8 ~40-50
CH₂-N ~3.2-3.6 ~40-50

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When "this compound" is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure.

The key functional groups in this compound each have distinct absorption bands:

Amide (Lactam) C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹. This is one of the most prominent peaks in the spectrum and is a clear indicator of the cyclic amide structure.

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong absorption, typically in the 1150-1085 cm⁻¹ range.

C-N Stretch: The amine C-N stretching vibration is usually found in the 1250-1020 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups will appear as multiple bands in the 2850-3000 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine bond gives rise to a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Lactam (Amide) C=O Stretch 1650 - 1690
Ether C-O-C Stretch 1150 - 1085
Amine C-N Stretch 1250 - 1020
Alkane C-H Stretch 2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For "this compound" (molecular formula C₅H₈ClNO₂), the molecular weight is approximately 149.57 g/mol .

In a typical mass spectrum, the molecule is ionized, often by techniques like Electrospray Ionization (ESI), to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak; there will be a peak for the molecule containing the ³⁵Cl isotope and another peak, approximately one-third the intensity, at two mass units higher for the ³⁷Cl isotope. miamioh.edu

The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule could include: libretexts.org

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen and oxygen heteroatoms is a common pathway. miamioh.edu

Loss of the Chloromethyl Group: Fragmentation could involve the loss of the •CH₂Cl radical (mass ~49.5 u).

Ring Opening: The morpholinone ring can undergo cleavage, leading to characteristic fragment ions.

Loss of CO: A neutral loss of carbon monoxide (28 u) from the lactam ring is a possible fragmentation route.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com If "this compound" can be grown as a suitable single crystal, this technique can provide unambiguous proof of its molecular structure and conformation in the solid state. mdpi.com

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would confirm the chair-like conformation of the morpholine ring, which is common for such six-membered heterocyclic systems, and establish the orientation (axial or equatorial) of the chloromethyl substituent at the C2 position. mdpi.com The resulting data includes unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the crystal lattice. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most useful for molecules containing chromophores, which are typically systems with conjugated π-electrons. "this compound" contains a lactam (amide) group, which is a chromophore. The n → π* transition of the carbonyl group in the lactam is expected to produce a weak absorption band in the UV region, typically around 210-230 nm. rsc.org While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be used for quantitative analysis and to confirm the presence of the carbonyl chromophore. The absorption spectrum of a related compound, malachite green, shows a broad absorption range from 260–680 nm. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for assessing its purity. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. chromatographyonline.comtricliniclabs.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would elute at a specific retention time, and a detector (typically UV, set to a wavelength where the compound absorbs, such as ~210 nm) would quantify its presence. The purity is determined by the area percentage of the main peak relative to any impurity peaks. researchgate.net

Gas Chromatography (GC): Given its relatively low molecular weight, GC could also be a viable technique for purity analysis, provided the compound is thermally stable and sufficiently volatile. The compound would be vaporized and passed through a column, separating it from non-volatile impurities or byproducts with different boiling points. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to get a quick indication of purity. A spot of the compound on a silica (B1680970) gel plate is developed in a suitable solvent system, and its retention factor (Rf) value provides a measure of its polarity.

Since "this compound" is a chiral molecule (the carbon at position 2 is a stereocenter), specialized chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate its enantiomers and determine its enantiomeric purity. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Chloromethyl Morpholin 3 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of 2-(Chloromethyl)morpholin-3-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. ekb.egijcce.ac.ir By solving approximations of the Schrödinger equation, it is possible to determine the molecule's geometry, molecular orbital energies, and the distribution of electron density. aps.org

Key aspects of the electronic structure analysis for this compound would include:

Geometric Optimization: The first step involves finding the lowest energy conformation of the molecule. For the morpholin-3-one (B89469) ring, this typically involves identifying whether a chair or boat conformation is more stable. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. ekb.eg

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

Global Reactivity Descriptors: Based on FMO energies, various descriptors such as hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ekb.eg

Table 1: Hypothetical Global Reactivity Descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
ParameterValue (eV)
EHOMO-7.5
ELUMO-1.2
Energy Gap (ΔE)6.3
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Hardness (η)3.15
Softness (S)0.317
Electronegativity (χ)4.35
Electrophilicity Index (ω)3.00

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. mdpi.com For this compound, docking studies would involve selecting a relevant protein target and using a scoring function to estimate the binding affinity and predict the binding pose.

The process would typically involve:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A high-resolution crystal structure of the target protein would be obtained from a database like the Protein Data Bank.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the active site of the protein, and various conformations and orientations are sampled. mdpi.com

Analysis of Results: The results are ranked based on a scoring function, which estimates the binding free energy. The top-ranked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.comeurjchem.com

Based on its structure, this compound has several features that could participate in ligand-target interactions: the carbonyl oxygen and morpholine (B109124) nitrogen can act as hydrogen bond acceptors, while the C-Cl bond could potentially engage in halogen bonding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target.
Binding ModePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-7.2Ser-122, Tyr-210Hydrogen Bond with Carbonyl Oxygen
2-6.8Leu-150, Val-180Hydrophobic Interaction with Morpholine Ring
3-6.5Asn-125Hydrogen Bond with Morpholine Nitrogen

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to study its conformational flexibility in different environments (e.g., in water or bound to a protein) and to assess the stability of a ligand-protein complex identified through docking. nih.govuva.nl

Key analyses in MD simulations include:

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule to identify stable and transient conformations. This is particularly relevant for the flexible morpholine ring, which can adopt different chair and boat forms. lumenlearning.comnih.govbiomedres.us

Stability of Ligand-Protein Complex: When simulating the docked complex, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose over the simulation time. A stable RMSD suggests a stable interaction. nih.gov

Flexibility of Protein Residues: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify parts of the protein that become more or less flexible upon ligand binding. nih.gov

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to obtain a more accurate estimation of the binding free energy. nih.gov

Table 3: Example Data from a 100 ns MD Simulation of a this compound-Protein Complex.
Analysis MetricResultInterpretation
Average Ligand RMSD1.5 ÅStable binding pose within the active site.
Average Protein Backbone RMSD2.1 ÅThe overall protein structure remains stable.
MM/PBSA Binding Free Energy-35.5 kcal/molFavorable binding interaction.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. researchgate.net At the molecular level, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate physicochemical properties or structural features of a series of compounds with their activities.

For this compound, a computational SAR study would involve:

Designing a Virtual Library: A series of analogs would be designed by systematically modifying the parent structure. For instance, the chlorine atom could be replaced with other halogens (F, Br, I), the chloromethyl group could be moved to other positions, or the morpholine ring could be altered.

Calculating Molecular Descriptors: For each analog, a range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Developing a QSAR Model: Using statistical methods, a mathematical model is built that links the calculated descriptors to a known (or computationally predicted) biological activity, such as binding affinity from docking studies. mdpi.com

Such a model can help identify the key structural features required for activity and guide the design of more potent molecules. For example, a model might reveal that electronegative substituents on the methyl group are crucial for binding. eurjchem.com

Reaction Mechanism Predictions and Transition State Theory Applications

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction outcomes, and calculating reaction rates. arxiv.org Using quantum chemical methods, the potential energy surface of a reaction involving this compound can be mapped out.

This involves:

Identifying Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is a saddle point on the potential energy surface that connects reactants and products. libretexts.org Locating the TS structure is crucial for understanding the reaction pathway.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier (Ea), which is a key determinant of the reaction rate according to the Arrhenius equation. libretexts.org

Applying Transition State Theory (TST): TST provides a framework for calculating reaction rate constants from the properties of the reactants and the transition state. wikipedia.org It allows for the calculation of thermodynamic activation parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. wikipedia.org

A potential reaction for study could be the nucleophilic substitution of the chloride atom, a common reaction for chloromethyl groups. Computational analysis could predict whether the reaction proceeds via an SN1 or SN2 mechanism. nih.gov

Table 4: Hypothetical Activation Parameters for a Nucleophilic Substitution Reaction of this compound calculated with DFT.
ParameterValue
Activation Energy (Ea)22.5 kcal/mol
Enthalpy of Activation (ΔH)21.8 kcal/mol
Entropy of Activation (ΔS)-15.2 cal/mol·K
Gibbs Free Energy of Activation (ΔG)26.3 kcal/mol

Research Applications of 2 Chloromethyl Morpholin 3 One in Chemical Sciences

Utilization as a Building Block in Medicinal Chemistry Research

The primary application of 2-(chloromethyl)morpholin-3-one in medicinal chemistry is its role as an electrophilic building block for the synthesis of more complex molecules. nih.gov The morpholin-3-one (B89469) scaffold itself is a component of numerous bioactive compounds, and the presence of the chloromethyl group provides a convenient chemical handle for its incorporation into novel drug candidates. jchemrev.comresearchgate.net

The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of the morpholin-3-one moiety to various molecular frameworks. This is a common strategy in medicinal chemistry, where chloromethylated heterocyclic intermediates are used to construct libraries of compounds for biological screening. mdpi.com Researchers can react this compound with a wide array of nucleophiles—such as amines, phenols, thiols, and carbanions—to generate a diverse set of derivatives. This approach enables systematic Structure-Activity Relationship (SAR) studies, where modifications at the 2-position of the morpholinone ring can be correlated with changes in biological activity to optimize lead compounds. nih.gov

Table 1: Potential Nucleophilic Substitution Reactions with this compound for Medicinal Chemistry

Nucleophile TypeReagent ExampleResulting LinkagePotential Application
AminePrimary/Secondary Amine (R₂NH)C-N (Aminoalkylation)Introduction of basic centers to improve solubility or target interactions.
Alcohol/Phenol (B47542)Phenol (ArOH)C-O (Ether Linkage)Connection to aromatic scaffolds common in kinase inhibitors.
ThiolThiophenol (ArSH)C-S (Thioether Linkage)Creation of bioisosteres for ether-linked compounds, enhancing metabolic stability.
CarbanionMalonic Ester EnolateC-C (Carbon-Carbon Bond)Elaboration of the carbon skeleton for novel scaffold development.

Application in Chemical Biology for Probe Design and Pathway Elucidation

Chemical biology utilizes small molecules to study and manipulate biological systems. pressbooks.pub A key technique in this field is the design of chemical probes—molecules equipped with reporter tags (e.g., fluorophores, biotin) or reactive groups that can be used to visualize, isolate, and identify biological targets and elucidate their pathways.

The reactive nature of this compound makes it an ideal starting point for the synthesis of such probes. The morpholin-3-one core can serve as the "warhead" that recognizes a specific biological target, while the chloromethyl group acts as a covalent attachment point for a reporter tag. For instance, reaction with an amino-functionalized fluorophore or a biotin (B1667282) derivative would yield a tagged version of the parent molecule. These probes could then be used in a variety of experiments:

Target Identification: A biotinylated probe could be used in pull-down assays with cell lysates to isolate its binding partners, which can then be identified by mass spectrometry.

Cellular Imaging: A fluorescently-labeled probe could be used in microscopy to visualize the subcellular localization of its target.

Activity-Based Protein Profiling (ABPP): If the morpholin-3-one scaffold targets an enzyme, the chloromethyl group could act as a reactive fragment to covalently label the active site, allowing for the study of enzyme activity in complex biological samples.

Role in the Development of New Catalysts and Ligands

Morpholine (B109124) derivatives have been successfully employed as organocatalysts, particularly in promoting asymmetric reactions. frontiersin.org Furthermore, the nitrogen and oxygen atoms of the morpholine ring can coordinate to metal centers, making them valuable components of ligands for transition metal catalysis.

This compound serves as a precursor for new, potentially bidentate or tridentate, ligands. nih.gov The chloromethyl group can be readily converted into a variety of other coordinating functional groups. For example, substitution of the chloride with a phosphine, pyridine, or imidazole (B134444) group would create a new donor site. The resulting ligand could chelate a metal ion using the newly introduced group in conjunction with the ring's endocyclic oxygen or the nitrogen of the amide. Such ligands could find applications in various catalytic transformations, including hydrogenation, cross-coupling, and polymerization. The modular synthesis starting from this compound allows for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance.

A notable example of morpholine's role in catalysis is its use as a modifier on palladium catalysts for the selective hydrogenation of p-chloronitrobenzene, where it acts as a dechlorination inhibitor. mdpi.com This highlights the potential for morpholine-based structures to influence the selectivity and efficiency of catalytic processes.

Table 2: Potential Ligand Precursors from this compound

ReagentResulting Functional GroupPotential Donor Atoms
Diphenylphosphine (HPPh₂)-CH₂PPh₂P, O
Imidazole-CH₂-ImN, O, N(amide)
Sodium Azide (NaN₃) then H₂/Pd-CH₂NH₂N, O

Contribution to Advanced Organic Synthesis Methodologies

The synthesis of complex heterocyclic systems like substituted morpholinones is an active area of research in organic chemistry. researchgate.net Methodologies that allow for the efficient and controlled construction of these scaffolds are highly sought after. researchgate.netacs.org this compound contributes to this field not as a product of a new methodology, but as a key reactant that enables further synthetic elaboration.

Its availability allows chemists to bypass the often-challenging steps of forming the morpholinone ring and directly access a functionalized intermediate. This simplifies synthetic routes to complex target molecules containing the morpholin-3-one unit. For example, it can be used in multi-component reactions or in tandem reaction sequences where the initial nucleophilic substitution at the chloromethyl position is followed by further transformations on the morpholinone ring or the newly introduced substituent. This building block approach accelerates the synthesis of diverse molecular architectures, facilitating the exploration of new chemical space. researchgate.net

Enabling Scaffold for Investigating Molecular Interactions

Understanding and optimizing the interactions between a small molecule and its biological target is fundamental to drug design. nih.gov The morpholine scaffold is valued for its ability to form favorable interactions, including hydrogen bonds via the amide N-H and carbonyl oxygen, and for its role in conferring advantageous pharmacokinetic properties. nih.govjchemrev.com

This compound is an enabling tool for systematically probing these molecular interactions. By using the chloromethyl group as a point of diversification, a library of analogues can be synthesized where a wide variety of functional groups are appended to the 2-position of the morpholinone ring. Each analogue in the library presents a different set of steric and electronic features at this position.

By screening this library against a biological target (e.g., an enzyme or receptor), researchers can gather detailed SAR data. This data reveals which types of functional groups enhance binding affinity and which are detrimental. For instance, one could determine if a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, or a charged moiety is preferred in the corresponding pocket of the target protein. This systematic approach provides a high-resolution map of the molecular interactions governing binding and is invaluable for the rational design of more potent and selective compounds.

Q & A

Q. Key Reagents and Conditions :

StepReagents/ConditionsRoleReference
1Chloroacetyl chloride, NaOHElectrophilic substitution
2BrCH₂COOEt, DIPEA, CH₃CN, 55°CAlkylation

Yield optimization requires controlling reaction temperature, solvent polarity, and stoichiometry of base (e.g., DIPEA) to minimize side reactions .

How is the purity and structural integrity of this compound validated in academic research?

Level : Basic
Answer :
Analytical characterization employs:

  • Chromatography : HPLC with UV detection (≥98% purity) using protocols similar to those for related chloromethyl compounds .
  • Spectroscopy :
    • GC-MS : Predicted spectra for molecular ion peaks (e.g., m/z 225.06) and fragmentation patterns .
    • NMR : ¹H/¹³C NMR to confirm chloromethyl (-CH₂Cl) and morpholinone carbonyl (C=O) signals .

Q. Reference Data :

ParameterValueTechniqueReference
Molecular Weight225.67 g/molGC-MS
Key ¹H NMR Shiftδ 3.7–4.2 (m, CH₂Cl)NMR

What strategies resolve contradictions in spectroscopic data during characterization?

Level : Advanced
Answer :
Conflicts in spectral data (e.g., unexpected peaks in NMR) arise from:

  • Solvent Artifacts : Deuterated solvent impurities (e.g., residual CHCl₃ in CDCl₃) .
  • Tautomerism : Morpholinone ring dynamics affecting carbonyl resonance .

Q. Mitigation Strategies :

IssueSolutionReference
Impurity PeaksMulti-step purification (HPLC + recrystallization)
Dynamic NMR EffectsVariable-temperature NMR to isolate tautomers

Cross-validation with high-resolution MS and X-ray crystallography (if crystals are obtainable) is recommended .

How can reaction yields be improved during derivatization of this compound for biological studies?

Level : Advanced
Answer :
Derivatization (e.g., amide formation) efficiency depends on:

  • Reagent Selection : Use HATU/DIPEA for amide coupling to minimize racemization .
  • Solvent Optimization : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilicity .

Case Study :
Reaction with 4-isopropylaniline in DMF (HATU, DIPEA) achieves >80% yield when:

ParameterOptimal RangeImpact
Temperature25–30°CPrevents decomposition
Reaction Time12–18 hrsEnsures completion
Molar Ratio (Substrate:Amine)1:1.2Limits excess reagent

What are the challenges in functionalizing this compound for targeted drug design?

Level : Advanced
Answer :
Key challenges include:

  • Regioselectivity : Competing reactions at the chloromethyl vs. morpholinone carbonyl group .
  • Stability : Hydrolytic sensitivity of the chloromethyl group in aqueous media .

Q. Methodological Solutions :

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during functionalization .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl groups selectively .

Example :
Coupling with 5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl derivatives requires anhydrous conditions and inert atmosphere to prevent hydrolysis .

How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Level : Advanced
Answer :
The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:

  • SN2 Reactions : Displacement with amines (e.g., benzylamine) to form secondary amines .
  • Elimination Risks : Competing β-hydride elimination under strong basic conditions (e.g., LHMDS) .

Q. Reactivity Table :

NucleophileProductConditionsYield (%)Reference
BenzylamineN-Benzyl derivativeMeOH, 100°C75
Sodium AzideAzide derivativeDMF, 110°C60

Kinetic studies recommend using polar solvents (DMF) and excess nucleophile to suppress elimination .

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